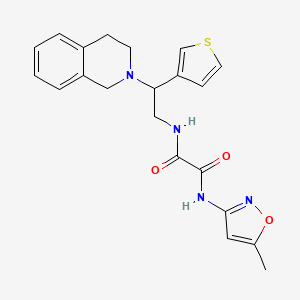

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-10-19(24-28-14)23-21(27)20(26)22-11-18(17-7-9-29-13-17)25-8-6-15-4-2-3-5-16(15)12-25/h2-5,7,9-10,13,18H,6,8,11-12H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAVALKMUUTLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of multiple functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of 433.5 g/mol. The structural features include:

- Dihydroisoquinoline moiety : Known for its diverse pharmacological properties.

- Thiophene ring : Often associated with anti-inflammatory and antimicrobial activities.

- Isoxazole group : Linked to neuroprotective and anti-cancer effects.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C25H27N3O4 |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 898433-36-8 |

| Melting Point | Not available |

| Boiling Point | Not available |

Research indicates that the compound may exert its biological effects through various mechanisms:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been shown to inhibit IDO, an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor immunosuppression. This inhibition can enhance the effectiveness of anti-cancer therapies by reversing tumor-induced immune suppression .

- Antimicrobial Activity : Preliminary studies suggest that the thiophene component may contribute to antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Neuroprotective Effects : The dihydroisoquinoline structure is often linked to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

- A study on compounds with similar structures found that they exhibited significant anti-cancer activity in vitro, with IC50 values indicating potent effects against various cancer cell lines .

- Another research highlighted the role of IDO inhibitors in enhancing anti-tumor immunity, suggesting that compounds like this compound could be beneficial in combination therapies for cancer treatment .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of a thiophene-3-carboxylic acid derivative with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine under amide-forming conditions (e.g., EDC/HOBt activation) .

- Step 2 : Introduction of the 5-methylisoxazole moiety via oxalamide linkage, requiring controlled pH (6.5–7.5) and anhydrous solvents (e.g., THF) to minimize side reactions .

- Critical Parameters : Temperature (0–5°C during coupling), inert atmosphere (N₂/Ar), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the compound’s structure be rigorously characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophene and dihydroisoquinoline groups. 2D NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities in the ethyl linker .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₃H₂₅N₄O₂S) and isotopic patterns.

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays, given the isoxazole’s role in ATP-binding pocket interactions .

- Cellular Viability : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize derivatives with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or isoxazole (e.g., 3-nitro vs. 5-methyl) groups to assess impact on potency .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with dihydroisoquinoline’s NH group) .

- Data Interpretation : Compare IC₅₀ values across analogs; a >10-fold drop in activity upon replacing thiophene with furan suggests π-π stacking is critical .

Q. What strategies resolve contradictions in biological data (e.g., variable potency across assays)?

- Methodological Answer :

- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) to rule out false positives from off-target effects .

- Solubility Adjustments : Use DMSO concentration ≤0.1% to avoid cytotoxicity artifacts. Pre-solubilize in cyclodextrin if aqueous solubility <10 µM .

- Metabolic Stability : Test in liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of dihydroisoquinoline) .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

- Methodological Answer :

- Pharmacokinetics : Administer IV/PO in rodents (10 mg/kg), with plasma sampling over 24h. LC-MS/MS quantifies compound levels; calculate AUC, t₁/₂, and bioavailability .

- Toxicity Profiling : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney. Monitor AST/ALT levels for hepatotoxicity .

- Xenograft Models : Use immunodeficient mice implanted with patient-derived xenografts (PDX) to assess tumor growth inhibition (dose: 25 mg/kg, q3d × 3 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.